Welcome to the BenchChem Online Store!
molecular formula C18H16N2O10S3 B8278642 8-(3-Amino-4-methyl-benzoylamino)-naphthalene-1,3,5-trisulfonic acid

8-(3-Amino-4-methyl-benzoylamino)-naphthalene-1,3,5-trisulfonic acid

Cat. No. B8278642
M. Wt: 516.5 g/mol
InChI Key: SYKJXMUROJUIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07741312B2

Procedure details

8-(4-Methyl-3-nitro-benzoylamino)-naphthalene-1,3,5-trisulfonic acid (1 eq) and 10% Pd on carbon (10 mol %) are placed in CH3OH. The solution is degassed and an atmosphere of H2 is generated within the reaction vessel. The reaction is allowed to proceed until the uptake of H2 ceases and TLC indicates the disappearance of starting material (12 hrs). The palladium precipitate is removed by filtration through a bed of celite and the filtrate is evaporated to dryness giving the reduced compound 8-(3-Amino-4-methyl-benzoylamino)-naphthalene-1,3,5-trisulfonic acid.
Name
8-(4-Methyl-3-nitro-benzoylamino)-naphthalene-1,3,5-trisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:32]=[CH:31][C:5]([C:6]([NH:8][C:9]2[C:18]3[C:17]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:16][C:15]([S:23]([OH:26])(=[O:25])=[O:24])=[CH:14][C:13]=3[C:12]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:11][CH:10]=2)=[O:7])=[CH:4][C:3]=1[N+:33]([O-])=O>CO.[Pd]>[NH2:33][C:3]1[CH:4]=[C:5]([CH:31]=[CH:32][C:2]=1[CH3:1])[C:6]([NH:8][C:9]1[C:18]2[C:17]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:16][C:15]([S:23]([OH:26])(=[O:24])=[O:25])=[CH:14][C:13]=2[C:12]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:11][CH:10]=1)=[O:7]

Inputs

Step One
Name
8-(4-Methyl-3-nitro-benzoylamino)-naphthalene-1,3,5-trisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=O)NC2=CC=C(C=3C=C(C=C(C23)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is degassed
CUSTOM
Type
CUSTOM
Details
the disappearance of starting material (12 hrs)
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The palladium precipitate is removed by filtration through a bed of celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=CC=C(C=3C=C(C=C(C23)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.